1-(2-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-19-12-6-4-3-5-10(12)8-15-9-11(14(17)18)7-13(15)16/h3-6,11H,2,7-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYOLTKWZVTBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring One common method involves the reaction of 2-ethoxybenzylamine with succinic anhydride to form an intermediate, which is then cyclized to produce the pyrrolidine ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3-Bromobenzyl)-5-oxo-pyrrolidine-3-carboxylic Acid
- Structural Differences : The benzyl substituent has a bromine atom at the 3-position instead of an ethoxy group at the 2-position.
- Functional Implications : Bromine, being electron-withdrawing, reduces electron density on the aromatic ring compared to the electron-donating ethoxy group. This may alter binding interactions with biological targets, such as enzymes or receptors.
- Synthesis : Prepared via methods involving brominated intermediates, similar to the target compound’s synthesis but with divergent substitution patterns .
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
- Structural Differences : A fluorine atom replaces the ethoxy-benzyl group at the 2-position of the phenyl ring.
BCEAB (4-[1-([bis-(4-methyl-phenyl)-methyl]-carbamoyl)3-(2-ethoxy-benzyl)-4-oxo-azetidine-2-yloxy]-benzoic Acid)
- Structural Differences : Features an azetidine (four-membered lactam) ring instead of pyrrolidine and additional carbamoyl/aryl groups.
- Functional Implications: Demonstrated potent chymase inhibition, suppressing cardiac fibrosis in preclinical models.
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-oxo-pyrrolidine-3-carboxylic Acid
- Structural Differences : A fused dihydrobenzo[1,4]dioxin system replaces the 2-ethoxy-benzyl group.
- Functional Implications : Targets GRK2, a kinase involved in heart failure. The fused ring system may confer rigidity, enhancing selectivity but reducing solubility compared to the flexible ethoxy-benzyl substituent .
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic Acid
- Structural Differences : Chlorine at the 4-position of the phenyl group and carboxylic acid at the 2-position of pyrrolidine.
- Functional Implications : Stereochemistry (2S,3R) and substituent position influence interactions with chiral enzyme pockets, highlighting the importance of stereochemical design in activity .
Biological Activity
1-(2-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into its biological activity, supported by research findings, data tables, and relevant case studies.
Overview of the Compound
This compound features a pyrrolidine ring with an ethoxy-benzyl substituent and a carboxylic acid group. Its structural uniqueness may influence its reactivity and biological properties, distinguishing it from other derivatives in the same class.
Anticancer Activity
Research indicates that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. A study utilizing the A549 human lung adenocarcinoma model assessed the cytotoxic effects of various compounds, including those related to this compound. The results demonstrated structure-dependent anticancer activity, with specific derivatives showing enhanced efficacy compared to standard chemotherapeutics like cisplatin.
Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives
| Compound | A549 Cell Viability (%) | Comparison with Cisplatin (%) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 66% | 34% |
| Compound B | 63.4% | 36.6% |
| Cisplatin | 34% | - |
Note: TBD indicates that specific data for this compound needs to be determined through experimental validation.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various multidrug-resistant pathogens. Studies have shown that certain derivatives exhibit promising activity against Gram-positive bacteria and fungi, addressing the urgent need for new antimicrobial agents due to rising resistance.
Case Study: Antimicrobial Screening
A comprehensive screening was conducted using the broth microdilution method on several resistant strains, including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that certain structural modifications in the pyrrolidine derivatives significantly enhanced their antimicrobial potency.
Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Klebsiella pneumoniae | TBD |
| Compound C | Staphylococcus aureus | < 64 µg/mL |
| Compound D | Pseudomonas aeruginosa | > 128 µg/mL |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It may modulate enzyme activities or receptor functions, contributing to its anticancer and antimicrobial efficacy. Further studies are necessary to elucidate the precise pathways involved.
Q & A
Q. What synthetic routes are available for 1-(2-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid?
A common approach involves coupling a benzyl group to the pyrrolidine backbone. For example, in analogous compounds (e.g., 1-benzyl-5-oxopyrrolidine-3-carboxylic acid), palladium-catalyzed hydrogenation (e.g., 10% Pd/C under 4 bar H₂) is used to reduce intermediates, followed by acid hydrolysis (e.g., trifluoroacetic acid/water) to yield the carboxylic acid . Adapting this method, the 2-ethoxy-benzyl group can be introduced via nucleophilic substitution or Suzuki-Miyaura coupling (using aryl boronic acids and Pd catalysts, as demonstrated in pyrazole-based syntheses ).
Q. How is the structure of this compound confirmed analytically?
Key techniques include:
- ¹H/¹³C-NMR : Peaks for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), aromatic protons (δ ~6.8–7.5 ppm), and the pyrrolidone carbonyl (δ ~170–175 ppm) .
- IR spectroscopy : Absorptions for C=O (stretch ~1700 cm⁻¹) and NH/OH (broad ~2500–3500 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks matching the molecular formula (C₁₅H₁₇NO₄, exact mass 287.11 g/mol) and fragmentation patterns .
Q. What are its key physicochemical properties?
Predicted properties (based on structurally similar compounds):
| Property | Value | Source |
|---|---|---|
| pKa | ~4.44 (carboxylic acid) | |
| Density | ~1.45 g/cm³ | |
| Melting Point | ~191°C (analogous compound) | |
| Solubility | Polar aprotic solvents (DMF, DMSO) |
Advanced Research Questions
Q. How can enantiomeric purity be achieved during synthesis?
Chiral resolution may involve:
- Chiral chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak®) .
- Diastereomeric salt formation : Reacting the racemic mixture with a chiral resolving agent (e.g., (1S)-(−)-camphorsulfonic acid) and recrystallizing .
- Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in coupling reactions to favor one enantiomer .
Q. What strategies optimize reaction yields in large-scale synthesis?
Critical factors include:
- Catalyst loading : Reducing Pd/C from 10% to 5% while maintaining H₂ pressure (4 bar) improves cost efficiency without compromising yield (~60–65%) .
- Solvent selection : Mixed solvents (e.g., EtOAc/MeOH 2:1) enhance intermediate solubility and reduce side reactions .
- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization (MeOH/H₂O) improves purity >95% .
Q. How do substituent variations impact biological activity?
Structure-activity relationship (SAR) studies on analogous pyrrolidine derivatives reveal:
- Benzyl substituents : Electron-donating groups (e.g., ethoxy) enhance metabolic stability but may reduce target affinity .
- Pyrrolidone ring modifications : 5-Oxo groups improve hydrogen-bonding interactions with enzymes (e.g., PYCR1 reductase) .
- Carboxylic acid bioisosteres : Replacement with tetrazoles or sulfonamides alters pharmacokinetics .
Q. What computational methods predict its reactivity or binding modes?
- DFT calculations : Optimize geometry and predict electrostatic potential surfaces (e.g., Gaussian 16, B3LYP/6-31G*) to identify nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with targets (e.g., PYCR1) using AutoDock Vina, focusing on the carboxylic acid’s role in active-site binding .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported physicochemical data?
- pKa variability : Predicted pKa values (e.g., 4.44 ± 0.20 ) should be experimentally validated via potentiometric titration in aqueous/organic solvent mixtures.
- Melting point differences : Compare DSC (differential scanning calorimetry) data across batches to confirm purity-dependent variations .
Safety and Handling
Q. What precautions are necessary for safe laboratory handling?
- Storage : Room temperature, in airtight containers protected from moisture .
- PPE : Nitrile gloves, lab coat, and eye protection; avoid inhalation (use fume hood) .
- Spill management : Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
